(E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide
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Overview
Description
(E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide is a synthetic organic compound characterized by its unique thiazolidinone core, which is often associated with various biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with the preparation of the thiazolidinone ring. Common starting materials include 4-bromophenylacetic acid and allylamine.
Formation of Thiazolidinone Ring: The thiazolidinone ring is formed through a cyclization reaction involving the condensation of 4-bromophenylacetic acid with allylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).
Introduction of Allylimino Group: The allylimino group is introduced via a Schiff base formation reaction, where the thiazolidinone intermediate reacts with allylamine under acidic conditions.
Final Product Formation: The final compound, (E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide, is obtained after purification, typically through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the allylimino group, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Antimicrobial Activity: Studies have shown that thiazolidinone derivatives exhibit antimicrobial properties, making this compound a candidate for developing new antibiotics.
Medicine
Anti-inflammatory: The compound may possess anti-inflammatory properties, useful in treating conditions like arthritis.
Anticancer: Preliminary research suggests potential anticancer activity, possibly through the inhibition of specific cancer cell growth pathways.
Industry
Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.
Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.
Mechanism of Action
The mechanism by which (E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide exerts its effects involves interaction with specific molecular targets. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In the case of its anticancer activity, the compound may interfere with cell signaling pathways critical for cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinone Derivatives: Compounds like 2,4-thiazolidinedione and its derivatives share the thiazolidinone core and exhibit similar biological activities.
Schiff Bases: Compounds containing the imino group, such as N-alkylidene anilines, are structurally related and have comparable reactivity.
Uniqueness
What sets (E)-2-(2-(allylimino)-4-oxothiazolidin-5-yl)-N-(4-bromophenyl)acetamide apart is the combination of the thiazolidinone ring with the allylimino and bromophenyl groups
Properties
IUPAC Name |
N-(4-bromophenyl)-2-(4-oxo-2-prop-2-enylimino-1,3-thiazolidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrN3O2S/c1-2-7-16-14-18-13(20)11(21-14)8-12(19)17-10-5-3-9(15)4-6-10/h2-6,11H,1,7-8H2,(H,17,19)(H,16,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZORQTGJOHBAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C1NC(=O)C(S1)CC(=O)NC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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